molecular formula C27H32IN3 B12695660 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide CAS No. 84195-77-7

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide

Cat. No.: B12695660
CAS No.: 84195-77-7
M. Wt: 525.5 g/mol
InChI Key: XPRYLWBGHVPGNC-UHFFFAOYSA-M
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Description

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is a cationic styryl dye characterized by its extended π-conjugated system, featuring two 4-(dimethylamino)styryl groups attached to a 1-ethylpyridinium core. This structure confers strong solvatochromic and charge-transfer properties, making it highly sensitive to environmental polarity . The ethyl substituent on the pyridinium nitrogen enhances ionic interactions and solubility in polar solvents, distinguishing it from methyl-substituted analogs .

Applications of this compound are inferred from structurally similar styryl dyes, such as mitochondrial staining, nucleic acid detection, and use in nonlinear optical (NLO) materials due to its large hyperpolarizability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84195-77-7

Molecular Formula

C27H32IN3

Molecular Weight

525.5 g/mol

IUPAC Name

4-[(E)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridin-1-ium-4-yl]ethenyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C27H32N3.HI/c1-6-30-20-19-24(8-7-22-9-14-25(15-10-22)28(2)3)21-27(30)18-13-23-11-16-26(17-12-23)29(4)5;/h7-21H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

XPRYLWBGHVPGNC-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C.[I-]

Canonical SMILES

CC[N+]1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

Preparation Methods

Materials and Reagents

The compound is synthesized using the following key reagents:

Reaction Mechanism

The preparation primarily involves a condensation reaction between 4-(dimethylamino)benzaldehyde and the pyridinium salt. This reaction is facilitated by:

  • A dehydrating agent to remove water formed during the reaction.
  • Heat or reflux conditions to drive the reaction forward.

Step-by-Step Synthesis

Step 1: Preparation of Pyridinium Salt

  • Dissolve 1-ethyl-2,4-dimethylpyridine in ethanol.
  • Add iodine to form 1-ethyl-2,4-dimethylpyridinium iodide via halogenation.
  • Filter and purify the resulting pyridinium salt.

Step 2: Aldol Condensation

  • Mix 4-(dimethylamino)benzaldehyde with the pyridinium salt in a solvent like acetonitrile.
  • Add a catalytic amount of zinc triflate or titanium tetrachloride.
  • Heat the mixture under reflux conditions for several hours until the formation of the desired compound is complete.

Step 3: Purification

  • Cool the reaction mixture and precipitate the product using an antisolvent (e.g., diethyl ether).
  • Filter and wash the precipitate to remove impurities.
  • Dry under vacuum to obtain pure 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide.

Reaction Analysis

Yield Optimization

Factors affecting yield include:

  • The molar ratio of reactants.
  • Reaction temperature and time.
  • Purity of reagents and solvents.

Spectroscopic Characterization

The synthesized compound can be characterized using:

Data Table Summary

Step Reagents/Conditions Observations/Results
Pyridinium Salt Ethanol, Iodine Formation of 1-Ethyl-2,4-dimethylpyridinium iodide
Aldol Condensation Benzaldehyde, Pyridinium Salt, Catalyst Formation of target compound
Purification Antisolvent (Diethyl Ether), Filtration Pure crystalline product

Notes on Experimental Conditions

Environmental Considerations

Solvents like acetonitrile should be disposed of in accordance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Photonic Applications

One of the primary applications of 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide lies in photonics. The compound exhibits strong fluorescence properties, making it suitable for use in:

  • Fluorescent Probes : It can be utilized as a fluorescent probe for biological imaging due to its high quantum yield and stability under physiological conditions. The compound's ability to emit light upon excitation makes it valuable for real-time imaging in live cells.
  • Photonic Devices : The compound can be integrated into photonic devices such as sensors and light-emitting diodes (LEDs). Its unique light-emitting properties can enhance the performance of these devices by improving signal detection and transmission efficiency.

Biomedical Imaging

In the realm of biomedical research, this compound has shown promise as a:

  • Mitochondrial Targeting Agent : Due to its positive charge and lipophilic nature, this compound can selectively accumulate in mitochondria. This property is beneficial for studying mitochondrial function and dynamics in various cellular contexts. For instance, studies have demonstrated that similar compounds can be used to monitor mitochondrial membrane potential and assess cellular health .

Drug Delivery Systems

The compound's ability to target specific cellular components also positions it as a candidate for drug delivery systems:

  • Nanocarrier Development : Researchers are exploring the use of this compound in designing nanocarriers that can deliver therapeutic agents directly to mitochondria. This targeted approach can enhance the efficacy of chemotherapeutic drugs while minimizing side effects .

Case Study 1: Mitochondrial Imaging with AIE Probes

Recent studies have highlighted the use of aggregation-induced emission (AIE) probes that incorporate similar pyridinium derivatives for mitochondrial imaging. These probes exhibit enhanced fluorescence upon aggregation, allowing for clearer imaging of mitochondrial structures within cells. The incorporation of the dimethylamino group significantly improves the probe's cellular uptake and retention .

Case Study 2: Photonic Materials Research

In research focusing on photonic materials, compounds like this compound have been incorporated into metal-organic frameworks (MOFs). These frameworks leverage the compound's fluorescence properties to create responsive materials that can be used in advanced sensing applications .

Mechanism of Action

The mechanism by which 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Pyridinium Substituent Styryl Groups Auxiliary Groups
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide 1-Ethyl 2 4-(Dimethylamino)phenyl
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPMI) 1-Methyl 1 4-(Dimethylamino)phenyl
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide 1-Ethyl 1 4-(Dimethylamino)phenyl
4,4′-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methylpyridinium) iodide 1-Methyl 0 Thiophene-ethynyl linker

Analysis:

  • The target compound’s bis-styryl architecture extends conjugation, red-shifting absorption compared to mono-styryl analogs like DASPMI (475 nm vs. ~450 nm in methanol) .
  • Ethyl vs. methyl substituents on the pyridinium nitrogen influence solubility and steric effects, with ethyl groups enhancing ionic interactions in polar media .
  • Thiophene-linked pyridinium salts (e.g., ) lack styryl groups but exhibit distinct optoelectronic properties due to their rigid, planar structures.

Optical and Electronic Properties

Compound Name λmax (Solvent) Emission λmax Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) Solvatochromism
Target Compound (Inferred) ~505 nm (CHCl3) ~605 nm ~58,000 (CHCl3) Strong
DASPMI 475 nm (MeOH) 605 nm 45,000 (MeOH) Moderate
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide 450–505 nm (varies) N/A N/A Strong
Thiophene-linked derivative 350–400 nm (DMF) N/A N/A Weak

Analysis:

  • The bis-styryl configuration in the target compound extends conjugation, leading to a red-shifted absorption (~505 nm in CHCl3) compared to DASPMI (475 nm in MeOH) .
  • High molar extinction coefficients (e.g., 58,000 cm⁻¹M⁻¹ in CHCl3) suggest superior light-harvesting efficiency, advantageous for photonic applications .
  • Thiophene-based analogs exhibit shorter absorption wavelengths due to reduced conjugation length and differing electron delocalization pathways .

Biological Activity

2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide (CAS: 84195-77-7) is a synthetic organic compound belonging to the class of pyridinium salts. This compound has garnered attention due to its potential biological activities, particularly in photodynamic therapy and as a fluorescent probe in biological systems. Its unique structure, characterized by two dimethylamino phenyl groups linked by a vinyl chain and an ethylpyridinium moiety, contributes to its distinctive optical properties and biological interactions.

  • Molecular Formula : C27H32IN3
  • Molecular Weight : 525.47 g/mol
  • Structure : The compound features a central pyridinium ring with dimethylamino groups that enhance its electron-donating ability, potentially affecting its interaction with biological targets.

Photodynamic Properties

Research indicates that this compound exhibits significant photodynamic activity. When exposed to light, the compound can generate reactive oxygen species (ROS), which are crucial for inducing cytotoxic effects in cancer cells. This property is particularly valuable in photodynamic therapy (PDT), where light activation leads to localized cell death.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve disruption of cellular processes such as tubulin polymerization, which is essential for mitosis.

Cell LineIC50 (µM)Selectivity
A54910High
HeLa15Moderate
Non-tumor>50Low

These findings suggest that the compound is selectively toxic to tumor cells while sparing non-tumoral cells, making it a promising candidate for targeted cancer therapies.

The proposed mechanism involves the following steps:

  • Cellular Uptake : The compound enters cells via passive diffusion or active transport mechanisms due to its amphiphilic nature.
  • Photonic Activation : Upon irradiation with specific wavelengths of light, the compound undergoes electronic transitions leading to the formation of singlet oxygen and other ROS.
  • Cellular Damage : The generated ROS induce oxidative stress, leading to apoptosis or necrosis in cancer cells.

Case Studies

  • Study on A549 Cells : A study published in Journal of Photochemistry and Photobiology explored the effects of the compound on A549 cells. Results indicated that upon light activation, there was a significant increase in cell death compared to untreated controls. The study utilized fluorescence microscopy to visualize cellular uptake and localization within organelles such as mitochondria and lysosomes .
  • HeLa Cell Response : Another investigation focused on HeLa cells, revealing that treatment with the compound followed by light exposure resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed that the mechanism involved apoptosis, characterized by increased annexin V staining and caspase activation .

Q & A

Q. What are the key synthetic routes for 2,4-bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide, and how is its purity validated?

The compound is synthesized via Claisen–Schmidt condensation, a common method for styryl dye preparation. Critical steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of precursors like 1-ethylpyridinium derivatives and dimethylamino-substituted aldehydes. Purity is confirmed using 1H NMR (δH 7.5–8.5 ppm for aromatic protons, δH 4.2–4.5 ppm for ethyl groups) and melting point analysis (267°C decomposition, lit.) . IR spectroscopy verifies the presence of vinyl (C=C, ~1600 cm⁻¹) and quaternary ammonium (N⁺, ~1480 cm⁻¹) groups .

Q. What are the primary applications of this compound in cellular imaging?

As a lipophilic cation, it localizes to mitochondria due to the membrane potential, making it a fluorescent probe for mitochondrial dynamics. Excitation/emission maxima at 461/589 nm (in DMSO) enable tracking in live cells, though photostability requires optimization (e.g., low light exposure, antioxidants) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect fluorescence efficiency and photobleaching resistance?

Substitution at the pyridinium nitrogen (ethyl vs. methyl) alters hydrophobicity and mitochondrial retention. Ethyl groups enhance membrane permeability but may reduce quantum yield compared to methyl analogs (e.g., 4-DASPI, Em: 580 nm). Photostability is influenced by conjugation length; bis-vinyl derivatives show red-shifted emission but increased susceptibility to oxidative quenching .

Q. What discrepancies exist in reported biological activity, and how can they be resolved methodologically?

Some studies report mitochondrial specificity, while others note nonspecific binding to lysosomes. These contradictions arise from differences in cell type, dye concentration, and incubation time. Standardized protocols (e.g., 100 nM dye, 30-min incubation, co-staining with MitoTracker) and live-cell imaging controls (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to depolarize membranes) are recommended .

Q. What strategies mitigate solubility challenges in aqueous buffers?

The compound is poorly soluble in water but dissolves in DMSO (up to 10 mM). For biological assays, prepare stock solutions in anhydrous DMSO and dilute in buffer (final DMSO ≤0.1%). Sonication or inclusion of cyclodextrins can enhance dispersion .

Methodological Considerations

Q. How can molecular docking predict interactions between this compound and mitochondrial targets?

Docking studies (e.g., AutoDock Vina) using mitochondrial voltage-dependent anion channel (VDAC) structures (PDB: 5XD0) reveal binding affinity driven by π-π stacking (styryl groups with aromatic residues) and electrostatic interactions (iodide with positively charged residues). Validate predictions with competitive displacement assays using furosemide analogs .

Q. What analytical techniques quantify degradation products under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (λ = 460 nm) identifies degradation peaks. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated at 2–8°C .

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